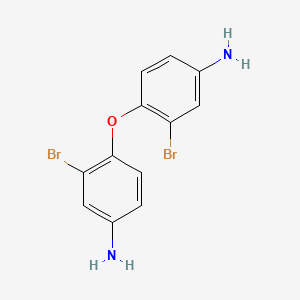
Benzenamine, 4,4'-oxybis[3-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-oxybis[3-bromo- is a chemical compound with the molecular formula C12H12Br2N2O It is a derivative of benzenamine, where two benzenamine molecules are connected via an oxygen atom, and each benzenamine ring is substituted with a bromine atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-oxybis[3-bromo- typically involves the bromination of 4,4’-oxybisbenzenamine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 3-position.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4,4’-oxybis[3-bromo- may involve large-scale bromination reactors where the reaction parameters such as temperature, concentration of brominating agent, and reaction time are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: Benzenamine, 4,4’-oxybis[3-bromo- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the parent 4,4’-oxybisbenzenamine.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4,4’-oxybisbenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenamine, 4,4’-oxybis[3-bromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-oxybis[3-bromo- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the amino groups can form hydrogen bonds and interact with biological molecules. The oxygen bridge between the benzenamine rings provides structural rigidity, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Benzenamine, 4,4’-oxybis-: Similar structure but without the bromine atoms.
Benzenamine, 3-bromo-: Contains a single benzenamine ring with a bromine atom at the 3-position.
Benzenamine, 4-bromo-3-methyl-: Contains a benzenamine ring with bromine and methyl substituents.
Uniqueness: Benzenamine, 4,4’-oxybis[3-bromo- is unique due to the presence of two brominated benzenamine rings connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
105496-55-7 |
|---|---|
Formule moléculaire |
C12H10Br2N2O |
Poids moléculaire |
358.03 g/mol |
Nom IUPAC |
4-(4-amino-2-bromophenoxy)-3-bromoaniline |
InChI |
InChI=1S/C12H10Br2N2O/c13-9-5-7(15)1-3-11(9)17-12-4-2-8(16)6-10(12)14/h1-6H,15-16H2 |
Clé InChI |
MPDHRUWIYAJKMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)Br)OC2=C(C=C(C=C2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)

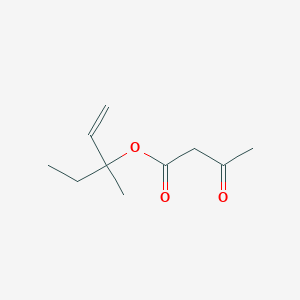
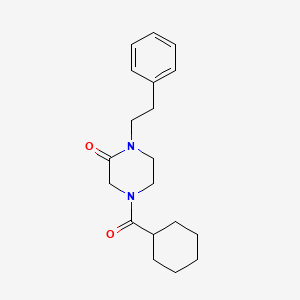
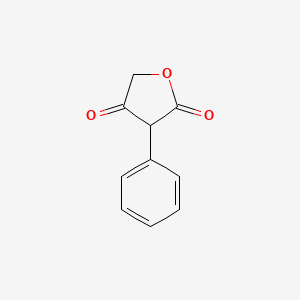

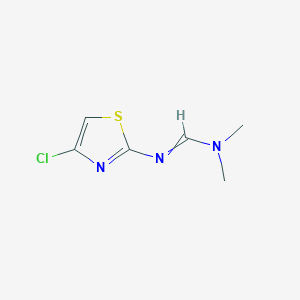
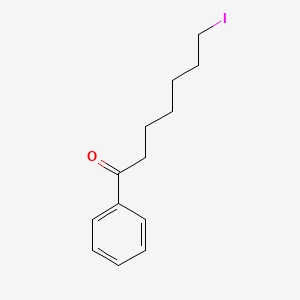
![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)

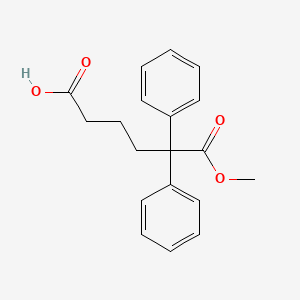
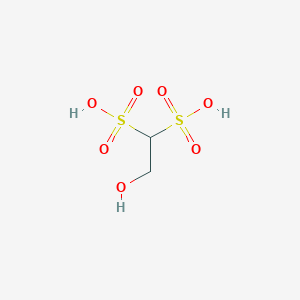
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
